N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the furan and tetrahydrothiophene moieties. Key steps may include:
Formation of 2-methoxybenzamide: This can be achieved by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the furan group: This step involves the reaction of the benzamide with a furan-containing reagent, such as 2-furylmethylamine, under suitable conditions.
Formation of the tetrahydrothiophene ring: The final step involves the cyclization of the intermediate product with a sulfur-containing reagent to form the tetrahydrothiophene ring, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-methoxybenzamide: Lacks the tetrahydrothiophene moiety and sulfone group.
N-(1,1-dioxidotetrahydrothien-3-yl)-2-methoxybenzamide: Lacks the furan group.
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)benzamide: Lacks the methoxy group.
Uniqueness
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide is unique due to the presence of multiple functional groups, including the furan, tetrahydrothiophene, and methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19NO5S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H19NO5S/c1-22-16-7-3-2-6-15(16)17(19)18(11-14-5-4-9-23-14)13-8-10-24(20,21)12-13/h2-7,9,13H,8,10-12H2,1H3 |
InChI Key |
JJACHFPBTFANIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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